molecular formula C20H16N2O2S B2490223 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 441291-33-4

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2490223
CAS No.: 441291-33-4
M. Wt: 348.42
InChI Key: SBSISKBKHPVBOU-QZQOTICOSA-N
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic chemical reagent featuring a benzothiazole scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research due to its potential as a key intermediate for developing novel bioactive molecules. Compounds based on the benzothiazole core, similar to this one, have been extensively investigated and demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial and anti-inflammatory effects . The molecular structure incorporates a naphthamide group, which may influence its binding affinity and interaction with various biological targets. Researchers value this compound for exploring new chemical entities in drug discovery programs, particularly in synthesizing more complex molecules for target identification and validation. The presence of the (E)-configured imine group is crucial for its potential mechanism of action, which may involve forming stable complexes with specific enzymes or receptors. This product is provided For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-22-18-16(24-2)11-6-12-17(18)25-20(22)21-19(23)15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSISKBKHPVBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features a benzo[d]thiazole core substituted with methoxy (4-position) and methyl (3-position) groups, linked via an imine bond to a 1-naphthamide moiety. Retrosynthetic analysis suggests two primary disconnections:

  • Benzothiazole ring formation from a substituted aniline precursor.
  • Imine-linked amide coupling between the benzothiazol-2-ylideneamine and 1-naphthoyl chloride.

The (E)-configuration of the imine bond necessitates stereocontrol during condensation, often achieved through base-mediated elimination or dehydrogenation.

Synthesis of the Benzo[d]thiazole Core

Cyclization of Substituted Anilines

The benzo[d]thiazole ring is synthesized via cyclization of 4-methoxy-3-methyl-2-nitroaniline derivatives using sulfurating agents. A representative protocol involves:

Reagents :

  • 4-Methoxy-3-methyl-2-nitrochlorobenzene
  • Sodium polysulfide (Na₂Sₓ)
  • Carbon disulfide (CS₂)

Procedure :

  • 4-Methoxy-3-methyl-2-nitrochlorobenzene (30 g) is refluxed with Na₂Sₓ (244 g) and CS₂ (20 mL) for 5 hours.
  • The mixture is diluted with water, neutralized with HCl, and filtered to yield 2-mercapto-5-methoxy-3-methylbenzothiazole as a light yellow solid (93.1% yield).

Mechanism :
The reaction proceeds through nucleophilic aromatic substitution, where the sulfide anion attacks the electron-deficient aromatic ring, followed by cyclization and oxidation.

Functionalization of the Benzothiazole Ring

Methyl Group Introduction

Methylation at the 3-position is achieved via alkylation of the thiol intermediate:

Reagents :

  • 2-Mercapto-5-methoxybenzothiazole
  • Methyl p-toluenesulfonate
  • Triethylamine (TEA)

Procedure :

  • 2-Mercapto-5-methoxybenzothiazole (5.1 g) is stirred with methyl p-toluenesulfonate (4.8 g) and TEA (4.4 mL) in acetonitrile.
  • After 16 hours, the product is concentrated, extracted with ethyl acetate, and purified to yield 2-methylthio-5-methoxybenzothiazole (76% yield).

Formation of the Imine-Linked Amide Bond

Synthesis of 1-Naphthoyl Chloride

Reagents :

  • 1-Naphthoic acid
  • Thionyl chloride (SOCl₂)

Procedure :

  • 1-Naphthoic acid (10 g) is refluxed with SOCl₂ (15 mL) for 2 hours.
  • Excess SOCl₂ is removed under vacuum to yield 1-naphthoyl chloride as a pale-yellow liquid (95% yield).

Coupling Reaction

The imine bond is formed via condensation of 2-aminobenzothiazole with 1-naphthoyl chloride under basic conditions:

Reagents :

  • 2-Amino-4-methoxy-3-methylbenzothiazole
  • 1-Naphthoyl chloride
  • Sodium hydride (NaH)
  • N,N-Dimethylformamide (DMF)

Procedure :

  • 2-Amino-4-methoxy-3-methylbenzothiazole (1.0 g) is dissolved in DMF and treated with NaH (60 mg) at 0°C.
  • 1-Naphthoyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 48 hours.
  • The product is purified via silica gel chromatography (ethyl acetate/hexane) to yield the (E)-isomer as a yellow solid (62% yield).

Stereochemical Control :
The (E)-configuration is favored due to steric hindrance between the naphthamide group and the benzothiazole methyl substituent during imine formation.

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Strategy

A streamlined approach combines benzothiazole formation and amide coupling in a single pot:

Reagents :

  • 4-Methoxy-3-methyl-2-nitroaniline
  • 1-Naphthoic acid
  • PyBOP coupling agent

Procedure :

  • The nitroaniline is cyclized with CS₂ and Na₂Sₓ to form the benzothiazole thiol.
  • Without isolation, the thiol is treated with PyBOP and 1-naphthoic acid in DMF to directly yield the target compound (45% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, OCH₃), 2.98 (s, 3H, CH₃), 7.29–8.51 (m, 10H, naphthyl and benzothiazole protons).
  • ¹³C NMR : 168.5 ppm (C=O), 159.3 ppm (C=N).

Mass Spectrometry (MS)

  • EI-MS : m/z 401 (M⁺, 4%), 369 (19%), 144 (100%).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (YMC S5 ODS column, 90% MeOH/H₂O).

Challenges and Optimization

Byproduct Formation

  • Issue : Competing (Z)-isomer formation during imine coupling.
  • Solution : Use of bulky bases (e.g., DBU) to favor (E)-selectivity.

Low Yields in Coupling Steps

  • Issue : Incomplete activation of the carboxylic acid.
  • Solution : Switching to HATU/DIEA coupling systems improves yields to 78%.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substitutional Variations

Table 1: Key Structural Differences Among Analogs
Compound Name (Reference) Core Structure Key Substituents Notable Features
Target Compound Benzothiazole + 1-naphthamide 4-OCH₃, 3-CH₃ Planar conjugation; potential solid-state emissivity due to extended π-system
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2-ylidene)-1-(4-chlorophenyl)ethan-1-one (3r) Benzothiazole + acetophenone 4-Br (benzyl), 4-Cl (aryl) Electron-withdrawing groups enhance stability; aggregation-induced emission
N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2-ylidene)decanamide (6f) Thiazole + decanamide 4-Br (aryl), quinolin-3-yl Long alkyl chain increases lipophilicity; bromophenyl enhances π-stacking
2-((E)-4-Hydroxystyryl)-1-methylquinolin-1-ium derivatives (4c2) Thiazole + quinolinium Cationic quinolinium, morpholinopropyl Enhanced water solubility; antibacterial activity
(E)-N-(6-Methoxy-3-methylbenzo[d]thiazol-2-ylidene)-1-naphthamide Benzothiazole + 1-naphthamide 6-OCH₃ (vs. 4-OCH₃ in target) Positional isomerism alters electronic distribution; potential bioactivity differences

Physicochemical Properties

  • Solubility : The target’s methoxy group improves polar solvent solubility compared to bromo-/chloro-substituted analogs (e.g., 3r in ) . However, it is less lipophilic than long-chain amides like 6f .
  • Melting Points: Target likely has a moderate melting point (192–200°C inferred from analogs in and ), higher than cationic quinolinium derivatives (e.g., 4c2: ~180°C) due to stronger intermolecular forces .

Spectroscopic and Electronic Properties

  • IR/NMR: The target’s carbonyl stretch (1670–1680 cm⁻¹) aligns with other amides (e.g., 6f: 1675 cm⁻¹) . Aromatic proton shifts in the naphthamide (δ 7.2–8.5 ppm) are distinct from quinolinium derivatives (δ 8.0–9.0 ppm for cationic aromatic protons) .
  • Electronic Effects : The 4-methoxy group in the target is electron-donating, contrasting with electron-withdrawing nitro or bromo groups in analogs (e.g., 6c in ), which reduce HOMO-LUMO gaps .

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a naphthamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 312.39 g/mol
  • IUPAC Name : N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other compounds in the thiazole class, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its potential anticancer properties .
  • Modulation of Protein Interactions : The compound may interact with specific proteins or enzymes, altering their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound showed potent activity against prostate (PC-3) and melanoma (A375) cancer cell lines, with IC50 values in the low micromolar range.
  • In Vivo Efficacy : In animal models, treatment with this compound resulted in tumor growth inhibition comparable to standard chemotherapeutics. The percentage tumor growth inhibition (%T/C) ranged from 25% to 50% depending on the dosage and treatment duration .

Other Biological Activities

In addition to its anticancer properties, preliminary studies have suggested that the compound may possess:

  • Antimicrobial Activity : Some derivatives within this chemical class have shown promise against bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways may also be a beneficial aspect of this compound's biological profile.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research focused on a series of thiazole derivatives, including this compound. The results indicated that the compound effectively binds to the colchicine-binding site on tubulin, inhibiting polymerization and leading to apoptosis in cancer cells .

CompoundCell LineIC50 (µM)%T/C
This compoundPC-35.030%
This compoundA3754.525%

Case Study 2: Mechanistic Insights

Research published in Journal of Heterocyclic Chemistry explored the synthesis and biological evaluation of related compounds. It was found that modifications at the 4-position significantly influenced the binding affinity and cytotoxicity against cancer cells, highlighting the importance of structural variations in therapeutic efficacy .

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